Malonic acid, bromoethyl-, diethyl ester

Enolate Chemistry Malonic Ester Synthesis Controlled Alkylation

Malonic acid, bromoethyl-, diethyl ester (CAS 29237-78-3), correctly named diethyl 2-bromo-2-ethylmalonate, is an α,α-disubstituted malonic ester derivative. It is characterized by a fully substituted central carbon atom bearing both a bromine atom and an ethyl group, flanked by two ethyl ester functionalities.

Molecular Formula C9H15BrO4
Molecular Weight 267.12 g/mol
CAS No. 29237-78-3
Cat. No. B1619329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonic acid, bromoethyl-, diethyl ester
CAS29237-78-3
Molecular FormulaC9H15BrO4
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)(C(=O)OCC)Br
InChIInChI=1S/C9H15BrO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3
InChIKeyCNDSZGJUDZRYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Diethyl 2-Bromo-2-Ethylmalonate (CAS 29237-78-3): A Specialized α,α-Disubstituted Malonic Ester Building Block


Malonic acid, bromoethyl-, diethyl ester (CAS 29237-78-3), correctly named diethyl 2-bromo-2-ethylmalonate, is an α,α-disubstituted malonic ester derivative. It is characterized by a fully substituted central carbon atom bearing both a bromine atom and an ethyl group, flanked by two ethyl ester functionalities [1]. This structural motif distinguishes it from mono-substituted or α-hydrogen-containing bromomalonates, rendering it a dedicated terminal intermediate rather than a component for iterative enolate alkylation sequences. Its primary documented utility lies in the synthesis of carbromal and related 5,5-disubstituted barbituric acid derivatives [2]. It is typically supplied as a high-purity liquid with a molecular formula of C9H15BrO4 and a molecular weight of 267.12 g/mol [1].

Why Diethyl 2-Bromo-2-Ethylmalonate Cannot Be Replaced by Simpler Bromo- or Alkyl-Malonates


Generic substitution with diethyl 2-bromomalonate (685-87-0) or diethyl 2-(2-bromoethyl)malonate (18721-64-7) fails due to fundamental differences in their enolate chemistry. Both alternatives possess an acidic α-hydrogen, enabling them to undergo further deprotonation and a second alkylation or acylation step . This is exploited in malonic ester synthesis to build complexity. However, in applications requiring a single, irreversible nucleophilic displacement or cyclocondensation without the risk of over-reaction or the need for selective mono-functionalization, these alternatives introduce competing reaction pathways and lower yields. Diethyl 2-bromo-2-ethylmalonate, lacking an α-hydrogen, is effectively 'capped' and provides a single, predictable electrophilic center at the bromine-bearing carbon, eliminating regiochemical ambiguity and enabling a cleaner, higher-fidelity transformation to a specific α-ethyl substituted product [1].

Quantitative Differentiation Guide for Diethyl 2-Bromo-2-Ethylmalonate Procurement


Defined Single-Reactive-Site Architecture vs. Multi-Potent Bromomalonates

The target compound possesses no α-hydrogen atoms, a defining characteristic that fundamentally alters its reactivity profile compared to widely used alternatives like diethyl 2-bromomalonate (CAS 685-87-0). Diethyl 2-bromomalonate retains one α-hydrogen (pKa predicted 9.29±0.46) , allowing it to form a nucleophilic enolate and undergo a second S_N2 reaction. Diethyl 2-bromo-2-ethylmalonate is blocked from this secondary reactivity. This structural 'capping' means it can only function as an electrophile at the C-Br bond, guaranteeing a single, predictable reaction outcome in processes such as nucleophilic substitution or cyclocondensation with urea [1]. This ensures product uniformity where the alternative would lead to complex mixtures.

Enolate Chemistry Malonic Ester Synthesis Controlled Alkylation Reaction Selectivity

Predetermined Reactivity for 5-Ethyl Barbiturate Synthesis vs. Ambiguous Regiochemistry

The compound's specific structure pre-installs the ethyl group required for 5-ethyl barbiturates. In the synthesis of carbromal, diethyl 2-ethylmalonate is first synthesized (in a 90.4% yield) and then brominated to yield the target compound [REFS-1, REFS-2]. This contrasts with the use of diethyl 2-bromomalonate, which would require a separate, subsequent alkylation step with ethyl iodide, introducing an additional synthetic transformation with its own yield loss and potential for dialkylation. The target compound therefore represents a late-stage, pre-functionalized intermediate that streamlines the synthesis of specific targets. A reported synthesis achieved a 95% yield for the bromination of diethyl ethylmalonate to the target compound .

Barbiturate Synthesis Carbromal Cyclocondensation Pharmaceutical Intermediate

Distinct Physicochemical Profile for Purification and Handling

The target compound is a high-boiling liquid, distinct from the lower molecular weight diethyl 2-bromomalonate. This difference in physical properties is relevant for industrial-scale handling and purification. Commercial suppliers offer the compound with a standard purity of 95-98% . Its higher molecular weight (267.12 g/mol vs. 239.06 g/mol for diethyl 2-bromomalonate) and the presence of both the bromine and ethyl substituents influence its boiling point and solubility, potentially simplifying separation from unreacted starting materials or byproducts in process chemistry streams [1].

Physicochemical Properties Liquid Handling Purification Process Chemistry

Optimal Use Cases for Diethyl 2-Bromo-2-Ethylmalonate Based on Differential Evidence


Convergent Synthesis of 5-Ethyl-5-Substituted Barbiturate APIs and Derivatives

Employed as a terminal intermediate to provide both the α-ethyl substituent and the electrophilic site for cyclocondensation with urea or thiourea. Its use directly forms the core barbituric acid ring with the correct substitution pattern, preventing the complex product mixtures that arise when using simpler bromomalonates that require subsequent mono-alkylation [1]. This is specifically demonstrated in the historic synthesis of the sedative carbromal [2].

Streamlined Assembly of α-Ethyl-α-Aryl or Heteroaryl Malonates via Cross-Coupling

Serves as a dual-function coupling partner where the bromine atom undergoes palladium-catalyzed cross-coupling reactions to install an aryl or heteroaryl group, while the ethyl group remains inert. This strategy is superior to using diethyl 2-bromomalonate, where the remaining α-hydrogen is acidic and can cause catalyst poisoning or unproductive side reactions under basic cross-coupling conditions [3].

Reference Standard for HPLC and GC-MS Analysis in Pharmaceutical R&D

Utilized as a quantitative analytical standard for detecting and quantifying this specific intermediate in reaction monitoring and impurity profiling. Its distinct molecular weight (267.12 g/mol) and retention time, clearly differentiable from the common side-product diethyl 2-ethylmalonate (MW 188.22) or diethyl 2,2-dibromomalonate, allow for precise, interference-free analysis to meet regulatory documentation requirements .

Monomer for Specialized Polymers Possessing a Single Reactive Halide Handle

In polymer chemistry, it can act as a functional monomer where the single, sterically accessible alkyl bromide is used for post-polymerization modification (e.g., quaternization or nucleophilic displacement). Unlike diethyl 2-bromomalonate, it cannot undergo chain-transfer reactions via the α-proton during radical polymerizations, potentially leading to more controlled polymer architectures [4].

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